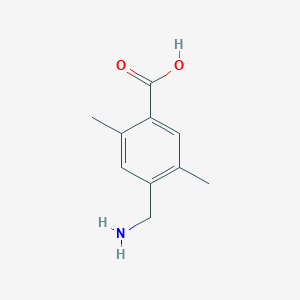

4-(Aminomethyl)-2,5-dimethylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

4-(aminomethyl)-2,5-dimethylbenzoic acid |

InChI |

InChI=1S/C10H13NO2/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-4H,5,11H2,1-2H3,(H,12,13) |

InChI Key |

GGLBJUQHAWAFJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)C)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Aminomethyl 2,5 Dimethylbenzoic Acid

Direct Synthesis Approaches for the Core Structure

The direct synthesis of 4-(Aminomethyl)-2,5-dimethylbenzoic acid can be approached through several strategic pathways, primarily involving the functionalization of readily available dimethylbenzoic acid precursors or through concerted aromatic functionalization reactions.

Strategic Functionalization of Dimethylbenzoic Acid Precursors

A common and effective strategy for the synthesis of this compound involves the selective functionalization of a methyl group on a dimethylbenzoic acid scaffold. This typically proceeds through a two-step sequence: radical halogenation followed by nucleophilic substitution with an amine source.

A key intermediate in this approach is a 4-(halomethyl)-2,5-dimethylbenzoic acid derivative. The synthesis of analogous compounds, such as 4-bromomethyl-2-methylbenzoic acid, has been reported and provides a clear precedent for this methodology prepchem.com. The process generally involves the radical bromination of a methyl group using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azo(bisisobutyronitrile) (AIBN) or benzoyl peroxide prepchem.comysu.edu.

The reaction conditions for the synthesis of a closely related compound are detailed in the table below:

| Starting Material | Reagents | Solvent | Conditions | Product |

| 2,6-Dimethylbenzoic acid | N-Bromosuccinimide, Azo(bisisobutyronitrile) | Carbon tetrachloride, Chloroform | Reflux, 2 hours | 4-Bromomethyl-2-methylbenzoic acid |

Following the successful bromination of the 4-methyl group of 2,5-dimethylbenzoic acid to yield 4-(bromomethyl)-2,5-dimethylbenzoic acid, the subsequent step is the introduction of the amino group. This is typically achieved through a nucleophilic substitution reaction where the bromide is displaced by an amine equivalent. Common nitrogen nucleophiles for this transformation include ammonia, or protected amine equivalents like sodium azide (B81097) followed by reduction rsc.org. The use of sodium azide offers the advantage of avoiding over-alkylation, a common side reaction when using ammonia. The resulting azide can then be cleanly reduced to the primary amine using various methods, such as catalytic hydrogenation or reduction with reagents like lithium aluminum hydride or triphenylphosphine.

Pathways Involving Aromatic Amination and Carboxylation Reactions

Alternative, though potentially more complex, synthetic routes could involve the direct introduction of the aminomethyl and carboxyl groups onto the 2,5-dimethylbenzene core. While direct C-H amination and carboxylation reactions are areas of active research, they often require specific directing groups and specialized catalysts, and their application to a substrate like 1,4-dimethylbenzene for the synthesis of the target molecule is not straightforward.

Copper-catalyzed amination reactions have been successfully employed for the synthesis of N-aryl and N-alkyl anthranilic acids from bromobenzoic acids nih.gov. However, this methodology is more suited for the formation of anilines rather than benzylic amines.

Advanced Synthetic Strategies and Derivatization

Once the core structure of this compound is obtained, its bifunctional nature allows for extensive derivatization to generate libraries of analogues for various applications.

Multicomponent Reaction (MCR) Integration for Analog Generation

Multicomponent reactions (MCRs) are powerful tools in diversity-oriented synthesis, allowing for the rapid construction of complex molecules from three or more starting materials in a single step. The this compound scaffold is an excellent candidate for integration into MCRs. For instance, the primary amine and carboxylic acid functionalities can participate in well-known MCRs such as the Ugi and Passerini reactions.

In a hypothetical Ugi four-component reaction, this compound could serve as the carboxylic acid component, reacting with an aldehyde or ketone, an isocyanide, and an additional amine (or using the aminomethyl group itself as the amine component in an intramolecular fashion) to generate complex peptide-like structures. The versatility of MCRs lies in the ability to systematically vary each of the components, leading to the rapid generation of a large library of structurally diverse analogs researchgate.netnih.gov.

Selective Modification of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key handle for a wide range of chemical modifications. Standard and selective transformations can be employed to introduce diverse functionalities.

Acylation: The amine can be readily acylated using acid chlorides, acid anhydrides, or carboxylic acids with coupling agents to form amides. This is a fundamental transformation for introducing a wide variety of substituents.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which are important functional groups in medicinal chemistry.

Alkylation: The amine can be alkylated using alkyl halides, though care must be taken to control the degree of alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of secondary and tertiary amines.

These modifications allow for the fine-tuning of the steric and electronic properties of the molecule.

Functionalization of the Carboxyl Group into Esters, Amides, and Other Derivatives

The carboxylic acid group provides another site for extensive derivatization.

Esterification: The carboxyl group can be converted to a wide range of esters through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic and widely used method researchgate.netyoutube.com. Alternatively, alkylation of the carboxylate salt with an alkyl halide can also yield esters. The use of coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can also facilitate ester formation under mild conditions researchgate.net.

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation is typically mediated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid youtube.com. Direct condensation of carboxylic acids and amines can also be achieved using reagents like titanium(IV) chloride nih.gov.

The ability to independently or sequentially modify both the aminomethyl and carboxyl groups of this compound makes it a valuable scaffold for the construction of diverse and complex molecular architectures.

Exploration of Green Chemistry Principles in Synthesis

Catalyst-Free and Solvent-Free Reaction Development

No specific studies detailing catalyst-free or solvent-free synthetic methods for this compound were identified. Research in this area for structurally similar compounds suggests that such approaches often involve high-temperature reactions, mechanochemistry (ball milling), or photochemical methods. However, without experimental data for the target molecule, a detailed discussion would be purely speculative and fall outside the scope of this article.

Sustainable Synthetic Routes and Atom Economy

Information regarding sustainable synthetic routes designed to maximize atom economy for the production of this compound is not available. The principles of atom economy, which focus on maximizing the incorporation of all materials used in the synthesis into the final product, are a cornerstone of green chemistry. Analysis of atom economy would require a known, detailed synthetic pathway, which is not available in the context of sustainable methodologies for this specific compound.

Mechanistic Investigations of Reactions Involving 4 Aminomethyl 2,5 Dimethylbenzoic Acid

Elucidation of Reaction Pathways and Transition States

Reaction Mechanisms in Condensation Reactions

No specific studies detailing the mechanistic pathways of 4-(Aminomethyl)-2,5-dimethylbenzoic acid in condensation reactions, including the identification of intermediates or transition states, were found in the available literature. While condensation reactions, such as amidation, are fundamental in organic chemistry, involving the combination of molecules like an amine and a carboxylic acid with the removal of a small molecule like water, specific mechanistic data for this compound is absent. libretexts.orglibretexts.org

Insights into C-H Activation and Functionalization Processes in Derivatives

There is no available research that specifically investigates C-H activation and functionalization processes on derivatives of this compound. While palladium-catalyzed C-H activation is a known method for functionalizing benzoic acid derivatives, the specific conditions, regioselectivity, and mechanistic details for derivatives of the target compound have not been reported. researchgate.netnih.govresearchgate.net

Kinetic Studies and Reaction Rate Determination

Analysis of Rate-Determining Steps

Specific kinetic studies to determine the reaction rates and identify the rate-determining steps for reactions involving this compound are not present in the current body of scientific literature.

Kinetic Isotope Effect (KIE) Studies

No literature could be found pertaining to Kinetic Isotope Effect (KIE) studies on this compound or its derivatives. Such studies are crucial for elucidating reaction mechanisms by determining the effect of isotopic substitution on reaction rates, but this analysis has not been published for the compound .

Thermodynamic Analysis of Synthetic and Derivatization Reactions

A thermodynamic analysis, including parameters such as Gibbs free energy, enthalpy, and entropy for the synthesis and derivatization reactions of this compound, is not available. While thermodynamic data exists for other isomers like p-(Aminomethyl)benzoic acid and various substituted benzoic acids, this information cannot be accurately extrapolated to the specific 2,5-dimethyl substituted isomer. jbiochemtech.comnih.govacs.orgresearchgate.net

Due to the absence of specific research on this compound, providing a detailed and accurate article that adheres to the requested outline is not possible without resorting to speculation, which would compromise the scientific integrity of the content.

Enthalpy and Entropy Changes in Bond Formation

Currently, there is no specific experimental data available in the scientific literature detailing the enthalpy (ΔH) and entropy (ΔS) changes associated with bond formation in reactions involving this compound. Such thermodynamic data is crucial for understanding the spontaneity and energetic favorability of chemical reactions. While general principles of chemical thermodynamics govern these reactions, the absence of empirical or computational studies for this particular compound prevents a detailed discussion of its reaction energetics.

Equilibrium Studies of Reversible Transformations

Similarly, a review of existing research yields no specific studies on the equilibrium constants (Keq) for reversible transformations involving this compound. Equilibrium studies are fundamental to determining the extent to which a reaction proceeds and the relative concentrations of reactants and products at equilibrium. Without such studies, a quantitative discussion of the position of equilibrium in its reversible reactions is not possible.

While research exists on the thermodynamic properties of related, but structurally distinct, compounds such as various isomers of aminobenzoic acid and p-aminobenzoic acid, this information cannot be directly extrapolated to this compound due to the specific influence of the aminomethyl and the two methyl substituents on the benzoic acid core. The electronic and steric effects of these groups would uniquely influence the thermodynamics of its reactions.

Future experimental and computational chemistry studies would be necessary to elucidate the mechanistic pathways and thermodynamic profiles of reactions involving this compound. Such research would provide the foundational data required for a comprehensive understanding of its chemical behavior.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton NMR data would be expected to provide distinct signals for the protons of the aminomethyl group (-CH₂NH₂), the two methyl groups (-CH₃) attached to the aromatic ring, and the two aromatic protons. The chemical shifts and coupling patterns of these signals would offer insights into the electronic environment and connectivity of the protons within the molecule.

A ¹³C NMR spectrum would identify all unique carbon atoms in 4-(Aminomethyl)-2,5-dimethylbenzoic acid. This would include the carbon of the carboxylic acid group (-COOH), the carbons of the aromatic ring, the methyl carbons, and the methylene (B1212753) carbon of the aminomethyl group. The chemical shifts would be indicative of the hybridization and chemical environment of each carbon atom.

2D NMR techniques are instrumental in establishing correlations between different nuclei. COSY (Correlation Spectroscopy) would reveal proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, and NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, aiding in the determination of the molecule's three-dimensional conformation.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

An FT-IR spectrum of the compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, N-H stretches of the amine group, C-H stretches of the aromatic and methyl/methylene groups, and C=C stretching vibrations of the aromatic ring.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. It would be useful for identifying the symmetric vibrations of the aromatic ring and other specific vibrational modes within the molecule, which may be weak or absent in the FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing fragmentation patterns.

High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular formula of a compound by measuring its exact mass with high accuracy, typically within a few parts per million (ppm). This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₀H₁₃NO₂. The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement would aim to match this theoretical value, thereby confirming the elemental composition. Techniques such as time-of-flight (TOF) or Orbitrap mass analyzers are commonly used to achieve the necessary resolution. nih.govuniba.it

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ |

| Theoretical Exact Mass [M+H]⁺ (Da) | 180.10191 |

| Observed Exact Mass [M+H]⁺ (Da) | 180.1021 (Hypothetical) |

| Mass Error (ppm) | 1.1 (Hypothetical) |

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. This is often achieved through tandem mass spectrometry (MS/MS). The fragmentation of this compound is expected to follow predictable pathways based on its functional groups. uni-halle.deed.ac.uk

Key fragmentation pathways for this molecule would likely include:

Loss of water (H₂O): A common fragmentation for carboxylic acids, resulting in an [M+H-H₂O]⁺ ion.

Loss of formic acid (HCOOH) or CO and H₂O: Cleavage of the carboxylic acid group can lead to the loss of 46 Da. libretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group is a characteristic fragmentation for amines. libretexts.org This could result in the loss of the aminomethyl moiety or the formation of a stable benzylic cation.

Benzylic cleavage: The bond between the methylene group and the aromatic ring can break, leading to characteristic fragments.

| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 162.0913 | [M+H-H₂O]⁺ | Loss of water from the carboxylic acid group. |

| 150.0913 | [M+H-CH₂NH₂]⁺ | Benzylic cleavage with loss of the aminomethyl radical. |

| 134.0964 | [M+H-HCOOH]⁺ | Loss of formic acid from the carboxylic acid group. |

| 133.0883 | [M+H-H₂O-CHO]⁺ | Subsequent loss from the [M+H-H₂O]⁺ ion. |

| 105.0699 | [C₈H₉]⁺ | Fragment corresponding to the dimethylbenzyl moiety. |

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and the packing of molecules within a crystal lattice.

To perform single-crystal XRD, a high-quality, single crystal of the compound is required. This technique provides an unambiguous determination of the molecular structure, including the conformation of the molecule and its intermolecular interactions in the solid state. mdpi.commdpi.com For this compound, a single-crystal structure would reveal the precise spatial arrangement of the aminomethyl and carboxylic acid groups relative to the dimethyl-substituted benzene (B151609) ring.

| Crystallographic Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| β (°) | 95.5 |

| Volume (ų) | 920.1 |

| Z (molecules per unit cell) | 4 |

Powder X-ray diffraction (PXRD) is used for the characterization of polycrystalline materials. units.it Unlike single-crystal XRD, PXRD can be performed on a fine powder, making it a more accessible technique for routine analysis. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase, making it useful for phase identification, purity assessment, and the study of polymorphism. researchgate.netnih.gov Each crystalline form of a compound will produce a distinct PXRD pattern.

| Diffraction Angle (2θ)° | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 20.5 | 4.33 | 60 |

| 24.8 | 3.59 | 75 |

| 28.1 | 3.17 | 40 |

Other Spectroscopic and Analytical Techniques

While MS and XRD provide core structural information, other spectroscopic methods are essential for a comprehensive characterization. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to confirm the structure of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the molecule. Key expected signals in the ¹H NMR spectrum would include two singlets for the aromatic protons, two singlets for the methyl groups, a singlet for the methylene (CH₂) protons, and broad signals for the amine (NH₂) and carboxylic acid (OH) protons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, N-H stretches of the amine, and various C-H and C=C stretches associated with the aromatic ring and alkyl groups.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For this compound, the spectrum is primarily influenced by the aromatic benzoic acid core, which is a conjugated system. The benzene ring, with its delocalized π-electrons, gives rise to characteristic absorption bands in the UV region.

The electronic spectrum of benzoic acid and its derivatives typically displays transitions such as π→π* and n→π. The π→π transitions, which are generally of high intensity, originate from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the benzene ring. The n→π* transitions, which are typically of lower intensity, involve the excitation of non-bonding electrons (from the oxygen atoms of the carboxyl group) to the π* antibonding orbitals.

The presence of substituents on the benzene ring significantly modifies the absorption characteristics. In this compound, the aminomethyl (-CH₂NH₂) group and the two methyl (-CH₃) groups act as auxochromes. These groups can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands of the benzene ring. The aminomethyl group, in particular, can influence the electronic structure through its electron-donating nature.

While specific spectral data for this compound is not extensively detailed in publicly available literature, the analysis of similar aromatic compounds suggests that characteristic absorption bands would be expected in the UV region, reflecting the conjugated electronic system of the molecule.

Elemental Analysis (C,H,N,S) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental confirmation of its chemical formula. For this compound, with the molecular formula C₁₀H₁₃NO₂, the theoretical percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) can be calculated based on its molecular weight of 179.22 g/mol . chemicalregister.com

The analysis provides a direct measure of the mass percentages of these elements in a pure sample. By comparing the experimentally determined percentages with the calculated theoretical values, the purity and empirical formula of the synthesized compound can be verified. Sulfur (S) analysis is not applicable as it is not a constituent element of this compound.

Below is a table summarizing the calculated elemental composition for this compound.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.10 | 67.02% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.31% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.82% |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.85% |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a compound.

For this compound, a TGA scan would reveal the temperatures at which the compound begins to decompose and the stages of mass loss involved. Typically, a TGA thermogram plots the percentage of weight loss against temperature. The initial temperature of weight loss indicates the onset of decomposition, which is a key measure of the compound's thermal stability.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. It is instrumental in predicting various molecular properties with a good balance of accuracy and computational cost.

Optimization of Molecular Geometry and Electronic Structure

A fundamental step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. For a molecule like 4-(Aminomethyl)-2,5-dimethylbenzoic acid, this would involve determining the precise bond lengths, bond angles, and dihedral angles between all constituent atoms. This process also yields information about the electronic distribution within the molecule, such as charge distribution and dipole moment.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Once the optimized geometry is obtained, DFT can be used to predict spectroscopic properties. For instance, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental NMR spectra. researchgate.net Additionally, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed, providing a theoretical basis for understanding the molecule's vibrational modes. researchgate.netniscpr.res.in

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules and is crucial for understanding chemical reactivity.

HOMO-LUMO Energy Gap Analysis for Reactivity and Stability Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of MO theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. researchgate.netactascientific.com A smaller gap generally suggests higher reactivity. researchgate.net

Frontier Molecular Orbital (FMO) Theory in Reaction Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. libretexts.orgwikipedia.org By analyzing the energies and symmetries of these frontier orbitals, it is possible to predict the feasibility and regioselectivity of chemical reactions. cureffi.orgyoutube.com

Intermolecular Interactions and Non-Covalent Bonding

The study of intermolecular interactions is vital for understanding how molecules interact with each other in condensed phases. Non-covalent bonds, such as hydrogen bonds and van der Waals forces, play a critical role in determining the physical properties and biological activity of compounds. nih.gov Computational methods can be used to model and quantify these weak interactions, providing insight into the supramolecular chemistry of the compound. mdpi.com

In-Depth Computational Analysis of this compound

A comprehensive review of the theoretical modeling and computational chemistry of the specific chemical compound this compound cannot be provided at this time.

Extensive searches for dedicated research and scholarly articles focusing on the computational and theoretical analysis of this compound have yielded no specific studies. Consequently, detailed research findings, data tables, and in-depth discussions concerning the Mulliken population analysis, supramolecular interactions, molecular docking, and molecular dynamics simulations for this particular compound are not available in the public scientific literature.

While computational studies exist for derivatives of aminobenzoic acid and other related molecules, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but distinct chemical structures. mdpi.com The principles of computational chemistry, such as those mentioned in the requested outline, are widely applied to understand the electronic structure, reactivity, and biological interactions of various molecules. unar.ac.idsiftdesk.orgnih.gov However, without specific research on this compound, a scientifically accurate and detailed article adhering to the provided structure cannot be generated.

Further research and publication in the field of computational chemistry would be necessary to provide the specific data points and analyses requested for this compound.

Coordination Chemistry and Metal Complexation Research

Synthesis and Characterization of Metal Complexes

The formation of metal complexes with 4-(aminomethyl)-2,5-dimethylbenzoic acid involves the reaction of the ligand with a suitable metal salt or organometallic precursor. The resulting coordination compounds are then characterized using a suite of analytical techniques to determine their structure, composition, and properties.

The synthesis of transition metal complexes with ligands similar to this compound, such as 4-aminomethylbenzoic acid, has been successfully achieved. For instance, the reaction of cadmium(II) iodide with 4-aminomethylbenzoic acid in an aqueous solution yields crystalline complexes. A similar approach can be envisaged for the synthesis of cadmium(II) complexes with this compound. The general synthetic route would involve dissolving the ligand and the transition metal salt (e.g., cadmium(II) chloride, cadmium(II) iodide) in an appropriate solvent, followed by crystallization to isolate the desired coordination compound.

The characterization of such complexes typically involves single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms, including bond lengths and angles within the coordination sphere of the metal ion. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy are crucial for identifying the coordination modes of the ligand. For example, shifts in the characteristic vibrational frequencies of the carboxylate and aminomethyl groups upon coordination to the metal center provide direct evidence of ligand-metal bond formation.

Table 1: Representative Synthesis of a Transition Metal Complex with a 4-(Aminomethyl)benzoic Acid Analog

| Reactants | Solvent | Product | Characterization Techniques |

| Cadmium(II) iodide, 4-Aminomethylbenzoic acid | Aqueous solution | [CdI₂(4-AmbaH)₂]·H₂O | Single-crystal X-ray diffraction, FTIR spectroscopy, Luminescence spectroscopy |

Note: This table is based on the synthesis of a complex with a similar ligand due to the limited availability of data for this compound.

Organotin(IV) carboxylates represent a significant class of organometallic compounds with diverse applications. The synthesis of organotin(IV) derivatives of this compound can be accomplished through several established methods. A common approach involves the reaction of the carboxylic acid with an organotin(IV) oxide or halide. For example, reacting diorganotin(IV) dichlorides (R₂SnCl₂) or triorganotin(IV) chlorides (R₃SnCl) with the sodium or triethylammonium salt of this compound in an appropriate organic solvent like toluene would yield the corresponding di- or triorganotin(IV) carboxylate. Another method involves the direct reaction of the carboxylic acid with an organotin(IV) oxide (e.g., (R₃Sn)₂O or R₂SnO), often with azeotropic removal of water.

The characterization of these organometallic derivatives relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) provides detailed information about the structure in solution. In particular, ¹¹⁹Sn NMR is a powerful tool for determining the coordination number of the tin atom. Infrared spectroscopy is used to ascertain the coordination mode of the carboxylate group by analyzing the difference between the asymmetric and symmetric stretching vibrations (Δν = νasym(COO⁻) - νsym(COO⁻)). Mass spectrometry can be employed to confirm the molecular weight and fragmentation pattern of the synthesized compounds.

Table 2: General Synthetic Routes for Organotin(IV) Carboxylates

| Organotin(IV) Precursor | Ligand Form | Reaction Conditions | Product Type |

| R₂SnCl₂ or R₃SnCl | Sodium or Triethylammonium Salt | Reflux in organic solvent | Diorganotin(IV) or Triorganotin(IV) Carboxylate |

| (R₃Sn)₂O or R₂SnO | Carboxylic Acid | Reflux with azeotropic removal of water | Triorganotin(IV) or Diorganotin(IV) Carboxylate |

Ligand-Metal Binding Modes and Stoichiometry

The presence of two potential coordination sites in this compound—the carboxylate group and the aminomethyl group—allows for a range of binding possibilities with metal centers. The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

The aminomethylbenzoic acid moiety can coordinate to a metal center in several ways. One common mode is chelation, where both the carboxylate oxygen atoms and the nitrogen atom of the aminomethyl group bind to the same metal ion, forming a stable ring structure. This is often observed in complexes with transition metals.

Alternatively, the ligand can act as a bridging ligand, connecting two or more metal centers. This can occur in a few ways:

Carboxylate Bridging: The carboxylate group can bridge two metal ions in a syn-syn, syn-anti, or anti-anti fashion.

Amino Bridging: The aminomethyl group can, in principle, bridge metal centers, although this is less common than carboxylate bridging.

Mixed Bridging: The ligand can bridge metal centers using one oxygen of the carboxylate and the nitrogen of the aminomethyl group to different metal ions.

The investigation of these binding modes is primarily carried out using single-crystal X-ray diffraction, which provides unambiguous structural information. Spectroscopic techniques, particularly FTIR, can also offer insights. For instance, the position of the carboxylate stretching bands can help distinguish between monodentate, bidentate chelating, and bridging coordination modes.

The stoichiometry of the resulting metal complexes, or the metal-to-ligand ratio, is a fundamental aspect of their characterization. This ratio is determined through a combination of analytical techniques. Elemental analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be used to deduce the empirical formula and thus the metal-ligand ratio.

For crystalline materials, single-crystal X-ray diffraction is the definitive method for determining the exact stoichiometry by revealing the number of metal ions and ligands within the asymmetric unit of the crystal lattice. In the case of the cadmium iodide complex with the analogous 4-aminomethylbenzoic acid, a 1:2 metal-to-ligand ratio was observed, with the formula [CdI₂(4-AmbaH)₂]·H₂O. It is plausible that complexes of this compound with divalent transition metals could exhibit similar stoichiometries. For organotin(IV) carboxylates, the stoichiometry is typically controlled by the organotin precursor used, leading to R₂SnL₂ or R₃SnL type complexes.

Table 3: Common Metal-Ligand Ratios in Benzoic Acid-Type Complexes

| Metal Ion Type | Typical Precursor | Common Stoichiometry (Metal:Ligand) |

| Divalent Transition Metal (M²⁺) | MX₂ (X = halide, nitrate, etc.) | 1:2 |

| Diorganotin(IV) (R₂Sn²⁺) | R₂SnCl₂ or R₂SnO | 1:2 |

| Triorganotin(IV) (R₃Sn⁺) | R₃SnCl or (R₃Sn)₂O | 1:1 |

Electronic and Geometric Properties of Coordination Compounds

The coordination of this compound to a metal center significantly influences the electronic and geometric properties of the resulting complex. These properties are critical for understanding the behavior and potential applications of these compounds.

The geometry around the metal center is dictated by its coordination number and the nature of the ligand. In transition metal complexes, common geometries such as tetrahedral, square planar, and octahedral are observed. For instance, in the cadmium iodide complex with 4-aminomethylbenzoic acid, the cadmium ion exhibits a distorted octahedral coordination geometry. The coordination sphere is comprised of two iodine atoms and two chelating 4-aminomethylbenzoic acid ligands. It is anticipated that similar geometries would be adopted in complexes with this compound.

In organotin(IV) carboxylates, the geometry around the tin atom can vary from tetrahedral (four-coordinate) to trigonal bipyramidal (five-coordinate) and octahedral (six-coordinate). The specific geometry is influenced by the number and nature of the organic groups attached to the tin atom and the coordination mode of the carboxylate ligand. For example, triorganotin(IV) carboxylates often adopt a trigonal bipyramidal geometry in the solid state with a bridging carboxylate group, while in solution, they may exist as four-coordinate tetrahedral species. Diorganotin(IV) dicarboxylates frequently exhibit a distorted octahedral geometry.

Research on the Coordination Chemistry of this compound Remains Limited

Comprehensive searches for documented research on the coordination chemistry and metal complexation of the specific compound, this compound, have yielded no specific results. Extensive queries for scholarly articles, patents, and academic publications detailing the synthesis, spectroscopic characterization, or structural elucidation of its metal complexes have not returned relevant information.

This suggests that the coordination chemistry of this compound is a largely unexplored area within the scientific literature. As a result, there is no available data to populate the requested sections on the spectroscopic characterization of complex formation or the elucidation of coordination geometries, such as octahedral structures.

Further investigation into related compounds, such as 4-amino-2,5-dimethylbenzoic acid, indicates that while research exists on various benzoic acid derivatives and their interactions with metal ions, the specific structural isomer requested by the user has not been a subject of published study in this context. The absence of research prevents the creation of a detailed, evidence-based article as outlined. Therefore, no data tables or in-depth research findings can be provided.

Applications of 4 Aminomethyl 2,5 Dimethylbenzoic Acid in Advanced Materials Science and Organic Synthesis

As a Versatile Synthetic Intermediate

4-(Aminomethyl)-2,5-dimethylbenzoic acid serves as a valuable building block in the field of organic chemistry, offering a unique combination of reactive functional groups—a primary amine and a carboxylic acid—on a substituted benzene (B151609) ring. This bifunctionality allows for its participation in a wide array of chemical transformations, making it a versatile intermediate for the construction of more complex molecular architectures.

Building Block in Multistep Organic Syntheses

The distinct reactivity of the amino and carboxylic acid moieties in this compound allows for their selective manipulation in multistep synthetic sequences. This characteristic is particularly useful in the construction of peptidomimetics and other complex organic molecules where precise control over the assembly of molecular components is crucial. For instance, the amino group can be selectively protected, allowing the carboxylic acid to participate in coupling reactions. Subsequently, deprotection of the amino group enables further functionalization at this site. This orthogonal reactivity is a cornerstone of modern organic synthesis, enabling the efficient construction of intricate target molecules.

While direct examples of the use of this compound in complex natural product synthesis are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. The principles of its use as a bifunctional building block are analogous to those of other amino acids and their derivatives, which are fundamental to the fields of medicinal chemistry and materials science.

Precursor for Diverse Heterocyclic Compounds

The presence of both an amine and a carboxylic acid on the same aromatic scaffold makes this compound an attractive starting material for the synthesis of a variety of heterocyclic compounds. Through intramolecular cyclization reactions, or by reacting with other bifunctional reagents, a range of fused ring systems can be accessed.

For example, condensation reactions involving the amino and carboxyl groups can lead to the formation of lactams, a common structural motif in many biologically active compounds. Furthermore, by employing appropriate reaction partners, this versatile precursor can be used to construct more elaborate heterocyclic frameworks, such as benzodiazepines or other multi-ring systems, which are of significant interest in drug discovery. The specific substitution pattern on the benzene ring can also influence the electronic properties and reactivity of the resulting heterocyclic systems, offering a means to fine-tune their characteristics for specific applications.

Development of Novel Functional Materials

The unique molecular structure of this compound lends itself to the development of novel functional materials with tailored properties. Its ability to be incorporated into larger molecular assemblies, such as polymers and supramolecular structures, opens up possibilities for creating materials with specific optical, electronic, or mechanical characteristics.

Integration into Polymer Architectures for Specific Properties

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of polyamides and other condensation polymers. The rigid aromatic core, combined with the flexible aminomethyl linker, can impart a unique combination of thermal stability and processability to the resulting polymers.

The incorporation of this monomer into a polymer backbone can be used to introduce specific functionalities. For instance, the pending carboxylic acid or amino groups (if one is left unreacted during polymerization) can serve as sites for post-polymerization modification, allowing for the attachment of other functional molecules or for cross-linking the polymer chains. This approach enables the fine-tuning of the polymer's properties, such as its solubility, mechanical strength, and thermal behavior, to meet the demands of specific applications, which could range from high-performance engineering plastics to specialized membranes and coatings.

Exploration of Non-Linear Optical (NLO) Properties in Derivatives

Materials with non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics, including frequency conversion and optical switching. The NLO response of a material is highly dependent on its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

Derivatives of this compound can be designed to possess significant NLO properties. By appropriate functionalization of the amino and/or carboxylic acid groups with strong electron-donating or -withdrawing moieties, it is possible to create molecules with a large second-order hyperpolarizability (β), a key parameter for second-order NLO materials. The aromatic ring serves as an effective π-bridge to facilitate charge transfer between the donor and acceptor groups. Furthermore, the formation of metal complexes using this compound or its derivatives as ligands can also lead to materials with enhanced NLO properties, as the metal center can play a crucial role in the charge-transfer process.

| Derivative Type | Potential NLO Application | Key Structural Features |

| Donor-Acceptor Substituted Molecules | Second-Harmonic Generation (SHG) | Strong electron-donating group on the amino nitrogen and a strong electron-withdrawing group on the carboxylate. |

| Metal-Organic Frameworks (MOFs) | Optical Parametric Oscillation (OPO) | Coordination of the carboxylate and/or amino group to a metal center, creating an extended, non-centrosymmetric network. |

| Guest-Host Polymers | Electro-Optic Modulation | Dispersion of highly polarizable derivatives of the compound within a polymer matrix. |

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct large, well-defined molecular assemblies. The ability of molecules to self-assemble into ordered structures is fundamental to the development of advanced materials with applications in areas such as nanotechnology, drug delivery, and sensing.

This compound possesses the necessary functional groups to participate in directional and predictable self-assembly processes. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the amino group can also participate in hydrogen bonding. The aromatic ring can engage in π-π stacking interactions.

Through a combination of these non-covalent interactions, derivatives of this compound can self-assemble into a variety of supramolecular architectures, including one-dimensional chains, two-dimensional sheets, and three-dimensional networks. The specific nature of the self-assembled structure can be controlled by factors such as solvent, temperature, and the presence of other interacting molecules. This ability to form well-ordered supramolecular structures is key to its potential use in crystal engineering and the design of novel molecular materials with emergent properties.

Design of Self-Assembled Structures through Hydrogen Bonding and Other Interactions

The molecular architecture of this compound is conducive to the formation of ordered, non-covalent structures through self-assembly. The primary driving forces for this assembly are hydrogen bonding interactions, supplemented by other non-covalent forces such as π-π stacking. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the aminomethyl group primarily functions as a hydrogen bond donor.

The presence of both acidic (carboxylic acid) and basic (amino) functionalities within the same molecule allows for the formation of zwitterionic species under certain conditions, which can lead to strong, directional hydrogen bonds. These interactions can guide the assembly of the molecules into various supramolecular motifs, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The methyl groups on the benzene ring can influence the packing of the molecules by introducing steric hindrance and affecting the electronic nature of the aromatic ring, which in turn can modulate π-π stacking interactions.

The principles of self-assembly driven by hydrogen bonding in aminobenzoic acid derivatives have been demonstrated in various systems. For instance, the self-assembly of para-aminobenzoic acid (PABA) can lead to the formation of biocompatible nanoparticles. While specific research on this compound is limited, the behavior of analogous molecules allows for predictions of its self-assembly behavior.

Table 1: Potential Hydrogen Bonding Motifs in the Self-Assembly of this compound

| Interacting Groups | Hydrogen Bond Type | Resulting Supramolecular Structure |

| Carboxylic acid – Carboxylic acid | O-H···O | Dimeric pairs, leading to chains or sheets |

| Carboxylic acid – Aminomethyl | O-H···N / N-H···O | Head-to-tail chains or sheets |

| Aminomethyl – Aminomethyl | N-H···N | Inter-chain or inter-sheet linkages |

This table presents hypothetical, yet plausible, hydrogen bonding interactions based on the functional groups present in this compound and established principles of supramolecular chemistry.

Incorporation into Covalent Organic Frameworks (COFs) or other Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. The bifunctional nature of this compound makes it a potential candidate as a linker molecule for the synthesis of COFs.

The amino group can react with aldehyde functionalities to form imine-linked COFs, which are one of the most common and stable types of COFs. Similarly, the carboxylic acid group could potentially be used in the formation of other types of linkages, although this is less common in traditional COF synthesis. The rigid aromatic core and the defined geometry of the functional groups in this compound could contribute to the formation of a well-defined, porous crystalline structure.

The dimensions and geometry of the pores within the resulting COF would be dictated by the length and connectivity of the this compound linker and the co-monomer used in the synthesis. The presence of the methyl groups on the linker could influence the porosity and surface properties of the COF. Furthermore, the unreacted functional group (either the carboxylic acid or the aminomethyl group, depending on the synthetic route) could be available for post-synthetic modification, allowing for the tuning of the COF's properties for specific applications, such as gas storage, catalysis, or sensing.

While the direct use of this compound in COF synthesis has not been extensively reported, the use of aminobenzoic acid derivatives and other bifunctional linkers is a well-established strategy in the design and synthesis of functional porous materials.

Table 2: Predicted Properties of a Hypothetical COF Synthesized with this compound

| Property | Predicted Value/Characteristic | Rationale |

| Linkage Type | Imine (from aminomethyl group) | Common, robust covalent linkage in COF chemistry. |

| Porosity | Microporous to Mesoporous | Dependent on the co-linker used in the synthesis. |

| Surface Area | Moderate to High | The rigid structure of the linker would prevent pore collapse. |

| Potential Applications | Gas separation, catalysis | Functional groups within the pores can enhance selectivity and activity. |

This table provides predicted properties for a hypothetical COF based on the structural features of this compound and the known characteristics of COFs synthesized from similar building blocks.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Separation and Spectrometric Detection

Chromatographic techniques coupled with mass spectrometry offer high selectivity and sensitivity, making them well-suited for the analysis of "4-(Aminomethyl)-2,5-dimethylbenzoic acid."

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful tool for the analysis of non-volatile and thermally labile compounds like "this compound." The development of a robust HPLC-MS method would involve the careful optimization of chromatographic and mass spectrometric conditions.

Chromatographic Conditions: A reversed-phase HPLC method would likely be effective for the separation of "this compound" from complex matrices. The choice of a suitable stationary phase, such as a C18 or C8 column, would be critical. ijsr.net The mobile phase would typically consist of a mixture of an aqueous component with an organic modifier like acetonitrile or methanol. ijsr.netnih.gov The addition of additives such as formic acid or ammonium acetate to the mobile phase can improve peak shape and ionization efficiency. ijsr.netnih.gov A gradient elution program, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the target analyte and separation from matrix components. ekb.eg

Mass Spectrometric Detection: Electrospray ionization (ESI) is a common ionization technique for polar molecules and would be a suitable choice for "this compound." ijsr.net Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode would provide the highest selectivity and sensitivity for quantification. ijsr.net This involves selecting a specific precursor ion for the analyte and monitoring one or more of its characteristic product ions. For "this compound," the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode would likely be selected as the precursor ion.

Hypothetical HPLC-MS/MS Parameters:

| Parameter | Proposed Value/Condition |

| HPLC System | Agilent 1260/Infinity-II or similar ekb.eg |

| Column | Inertsil ODS 3V (250 mm × 4.6 mm, 5 µm) or similar C18 column ijsr.net |

| Mobile Phase A | 0.1% Formic acid in water ijsr.net |

| Mobile Phase B | Acetonitrile ijsr.net |

| Flow Rate | 1.0 mL/min ijsr.net |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Due to the low volatility of "this compound," which contains both a carboxylic acid and an amino group, derivatization is a necessary step to increase its volatility and thermal stability for GC-MS analysis. gcms.cz

Derivatization Strategies: Silylation is a common derivatization technique for compounds with active hydrogens, such as those in carboxylic acid and amine groups. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups, thereby increasing the volatility of the analyte. gcms.cz Another approach is acylation, which involves the reaction of the amine and hydroxyl groups with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). gcms.cz Esterification of the carboxylic acid group, for instance, by reaction with methanol in the presence of an acid catalyst, can also be employed. gcms.cz

GC-MS Conditions: A non-polar capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase, is typically used for the separation of derivatized compounds. The GC oven temperature program would need to be optimized to ensure good separation of the derivatized analyte from other components in the sample. Electron ionization (EI) is the most common ionization technique in GC-MS, and the resulting mass spectrum would show a characteristic fragmentation pattern that can be used for identification and quantification.

Potential Derivatization Reactions and GC-MS Parameters:

| Derivatization Reagent | Target Functional Group(s) | Resulting Derivative | GC Column Type |

| BSTFA/MSTFA | Carboxylic acid, Amine | TMS-ester, TMS-amine | 5%-phenyl-95%-dimethylpolysiloxane |

| TFAA/PFPA | Amine | Trifluoroacetamide/Pentafluoropropionamide | 5%-phenyl-95%-dimethylpolysiloxane |

| Methanol/HCl | Carboxylic acid | Methyl ester | 5%-phenyl-95%-dimethylpolysiloxane |

Electrochemical Detection Methods for Sensitivity and Selectivity

Electrochemical methods offer several advantages for the detection of electroactive compounds, including high sensitivity, rapid response times, and the potential for miniaturization. nih.gov The "this compound" molecule contains a primary amine group attached to a benzyl group and a carboxylic acid on an aromatic ring, which could be electrochemically active. The feasibility of electrochemical detection would depend on the oxidation or reduction potential of these functional groups.

The electrochemical behavior of similar compounds, such as 4-aminobenzoic acid, has been studied. nih.gov For instance, the electrooxidation of 4-aminobenzoic acid has been shown to occur at a glassy carbon electrode. nih.gov It is plausible that "this compound" could also be oxidized at a suitable electrode surface. The development of an electrochemical sensor could involve modifying the electrode surface with materials like multi-walled carbon nanotubes (MWCNTs) to enhance the effective surface area and lower the electron transfer resistance, thereby improving the sensitivity and selectivity of the detection. nih.gov

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could be employed to investigate the electrochemical properties of "this compound" and to develop a quantitative analytical method. mostwiedzy.pl The peak current obtained in these voltammograms would be proportional to the concentration of the analyte.

Spectrophotometric and Fluorometric Assays for Quantitative Analysis

Spectrophotometric and fluorometric assays are widely used for the quantitative analysis of various compounds due to their simplicity, speed, and cost-effectiveness. mdpi.comnih.gov

Spectrophotometric Assays: The presence of the benzene (B151609) ring in "this compound" suggests that it will absorb ultraviolet (UV) light. A UV-Vis spectrophotometer could be used to determine the wavelength of maximum absorbance (λmax) and to develop a quantitative assay based on the Beer-Lambert law. However, the selectivity of direct UV spectrophotometry can be limited in complex matrices due to potential interference from other UV-absorbing compounds.

Fluorometric Assays: While "this compound" may not be naturally fluorescent, a fluorometric assay could be developed by derivatizing the compound with a fluorescent tag. The primary amine group is a suitable target for derivatization with fluorogenic reagents such as fluorescamine or o-phthaldialdehyde (OPA). These reagents react with primary amines to form highly fluorescent products, which can then be quantified using a fluorometer. Fluorescence-based assays generally offer higher sensitivity and selectivity compared to spectrophotometric methods. mdpi.com

Method Validation for Academic Research Standards

The validation of any newly developed analytical method is essential to ensure that the results are reliable and reproducible. scielo.br The validation process involves evaluating several key parameters according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

Precision: The precision of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ekb.eg

Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. researchgate.net Accuracy is often determined by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. ekb.eg

Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ekb.eg For an HPLC method, these variations could include changes in the mobile phase composition, pH, column temperature, and flow rate. For a GC method, variations in the oven temperature program and carrier gas flow rate would be investigated.

Example Method Validation Parameters and Acceptance Criteria:

| Validation Parameter | Measurement | Acceptance Criteria |

| Precision (Repeatability) | % RSD of ≥ 6 replicate injections | ≤ 2% |

| Precision (Intermediate) | % RSD of results from different days/analysts | ≤ 3% |

| Accuracy | % Recovery of spiked analyte | 98.0% - 102.0% |

| Robustness | Consistency of results with varied parameters | No significant change in results |

Detection and Quantification Limits in Complex Samples

The determination of detection and quantification limits is a critical aspect of analytical method validation, establishing the lowest concentration of an analyte that can be reliably detected and quantified in a given complex matrix. For this compound, while specific validated methods detailing these limits in various research matrices are not extensively documented in publicly available literature, an understanding can be derived from methodologies applied to structurally similar compounds, such as other benzoic acid derivatives and their isomers. Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are paramount in achieving the low detection and quantification limits required for rigorous scientific investigation.

Factors that intrinsically influence the limits of detection (LOD) and quantification (LOQ) include the physicochemical properties of this compound, the complexity of the research matrix (e.g., plasma, urine, tissue homogenates), the efficiency of the sample preparation method in removing interferences, and the sensitivity of the analytical instrument.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for the trace-level quantification of small molecules in complex biological and environmental samples. nih.gov The high selectivity of multiple reaction monitoring (MRM) mode significantly reduces matrix effects and enhances the signal-to-noise ratio, thereby lowering the achievable LOD and LOQ. For analogous compounds, such as bromomethylbenzoic acid derivatives, LC-MS/MS methods have been developed that can quantify genotoxic impurities at the parts-per-million (ppm) level. ijsr.net

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detectors offers a robust and widely accessible analytical approach. The sensitivity of these methods is contingent on the chromophoric or fluorophoric nature of the analyte. For some benzoic acid isomers, HPLC-UV methods have established limits of quantification in the range of micrograms per milliliter (µg/mL) in matrices like soil. researchgate.net The use of fluorescence detection, where applicable, can offer enhanced sensitivity compared to UV detection. For instance, an HPLC method with fluorescence detection for a dimethyl-dimethoxy-biphenyl-dicarboxylate compound reported a limit of detection of 0.032 µg/mL and a limit of quantification of 0.097 µg/mL. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for volatile and thermally stable derivatives of the target compound. Derivatization is often a necessary step to improve the chromatographic properties of polar analytes like benzoic acids. A study on dimethylbenzoic acid isomers in urine utilized GC-MS and reported a detectability limit of 400 µg/dm³ (or 0.4 µg/mL). nih.gov

Illustrative Detection and Quantification Limits for Structurally Related Compounds

To provide a practical perspective on the achievable detection and quantification limits for compounds structurally related to this compound, the following tables summarize findings from the scientific literature for analogous molecules in various complex matrices. It is important to note that these values are illustrative and the actual LOD and LOQ for this compound would require specific method development and validation.

Table 1: Illustrative Limits of Detection and Quantification for Benzoic Acid Derivatives using HPLC-UV

| Compound | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Chlorobenzoic Acid Isomers | Soil | - | 5 - 10 µg/mL researchgate.net |

| Benzoic Acid | Water | 100 µg/L researchgate.net | - |

| Dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) | Pharmaceutical Pills | 0.032 µg/mL nih.gov | 0.097 µg/mL nih.gov |

Table 2: Illustrative Limits of Detection and Quantification for Benzoic Acid Derivatives using Mass Spectrometry-Based Methods

| Compound | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| 4-(bromomethyl)benzoic acid | Drug Substance | LC-MS/MS | - | 0.5 ppm ijsr.net |

| Dimethylbenzoic Acid Isomers | Urine | GC-MS | 400 µg/dm³ nih.gov | - |

| New Substituted Benzamide | Biological Fluids | HPLC-Fluorimetry | 1 ng/mL | - |

These tables underscore the superior sensitivity typically achieved with mass spectrometry-based methods (LC-MS/MS and GC-MS) compared to HPLC with conventional UV detection, enabling quantification at the nanogram per milliliter (ng/mL) or even lower levels. The selection of the most appropriate analytical technique will be dictated by the specific requirements of the research, including the expected concentration range of this compound in the samples and the nature of the complex matrix.

Future Research Directions and Unexplored Avenues

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

While conventional synthetic routes to polysubstituted benzoic acids are well-established, the exploration of unconventional pathways could lead to more efficient, sustainable, and scalable production of 4-(Aminomethyl)-2,5-dimethylbenzoic acid and its derivatives. Future research could focus on:

Late-Stage C-H Activation: Developing catalytic systems, potentially based on transition metals like iridium or rhodium, for the directed C-H amination or methylation of benzoic acid precursors. nih.gov This approach could provide a more direct and atom-economical synthesis.

Novel Catalytic Systems: Investigating the use of bio-based catalysts or metal-free catalytic systems to promote the key bond-forming reactions. mdpi.com For instance, enzymatic approaches could offer high selectivity and milder reaction conditions.

One-Pot Tandem Reactions: Designing one-pot synthesis strategies that combine multiple reaction steps, such as amination and carboxylation, to streamline the synthetic process and reduce waste. nih.gov

Flow Chemistry: Adapting the synthesis of this compound to continuous flow systems could enhance reaction control, improve safety, and facilitate large-scale production.

| Synthetic Approach | Potential Advantages | Relevant Catalyst Classes |

| Late-Stage C-H Activation | Atom economy, reduced synthetic steps | Iridium, Rhodium, Palladium complexes |

| Biocatalysis | High selectivity, mild conditions, sustainability | Transaminases, monooxygenases |

| One-Pot Tandem Reactions | Increased efficiency, reduced waste | Multicomponent catalyst systems |

| Flow Chemistry | Enhanced control, scalability, improved safety | Heterogeneous catalysts, immobilized enzymes |

Investigation of Reactivity Under Extreme Conditions (e.g., High Pressure, Photochemistry)

The behavior of this compound under extreme conditions remains unexplored. Such studies could reveal novel reaction pathways and lead to the synthesis of unique molecular architectures.

High-Pressure Chemistry: Subjecting the compound to high pressure could induce phase transitions and alter its crystalline structure and electronic properties. rsc.orgfao.org High-pressure studies on related compounds like m-aminobenzoic acid have shown transformations from a semiconductor to a metallic phase. worldscientific.com Investigating these changes in this compound could be valuable for developing new materials with tunable electronic characteristics.

Photochemistry: The aromatic ring and the amino group suggest that this compound could exhibit interesting photochemical reactivity. nih.govacs.orgacs.org Irradiation with UV light could lead to the formation of novel photoproducts or trigger polymerization. nih.govtargetmol.com Understanding these photochemical pathways could be relevant for applications in photolithography or as photoresponsive materials.

Computational Design of Derivatives with Tunable Electronic and Steric Properties

Computational chemistry offers powerful tools for the rational design of derivatives of this compound with tailored properties. longdom.orgmdpi.com

Electronic Property Tuning: Density Functional Theory (DFT) calculations can be employed to predict how different substituents on the aromatic ring would affect the electronic properties of the molecule, such as its acidity, redox potential, and spectroscopic characteristics. researchgate.netresearchgate.netnih.gov This would allow for the in-silico design of derivatives for specific applications, for example, as building blocks for organic semiconductors. mghpcc.org

Steric Hindrance and Conformational Analysis: The two methyl groups ortho and meta to the carboxylic acid group create significant steric hindrance, which can influence the molecule's conformation and reactivity. stackexchange.comlibretexts.org Computational modeling can be used to study the "ortho effect" in this system and to design derivatives where the steric environment is precisely controlled to influence interactions with biological targets or to direct the self-assembly of supramolecular structures. quora.comrsc.org

| Computational Method | Target Properties | Potential Applications |

| Density Functional Theory (DFT) | pKa, HOMO/LUMO energies, charge distribution | Design of catalysts, electronic materials |

| Molecular Dynamics (MD) | Conformational preferences, intermolecular interactions | Drug design, self-assembling materials |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions, reaction mechanisms | Design of enzyme inhibitors, biocatalysts |

Integration into Bio-inspired Chemical Systems and Biomimetic Transformations

The structural similarity of this compound to natural aromatic amino acids suggests its potential for integration into bio-inspired systems. wikipedia.orgcreative-proteomics.comnih.gov

Peptide and Polymer Synthesis: The aminomethyl and carboxylic acid groups make this compound an attractive monomer for the synthesis of novel peptides and polymers. sigmaaldrich.com These materials could have unique folding properties and biological activities.

Biomimetic Catalysis: The compound could be incorporated as a ligand in synthetic catalysts that mimic the function of metalloenzymes. The specific substitution pattern could influence the catalytic activity and selectivity.

Precursor for Natural Product Analogs: Aminobenzoic acids are precursors to a wide range of microbial natural products. researchgate.netsemanticscholar.org this compound could be used in synthetic biology approaches to create novel analogs of these natural products with potentially enhanced or new biological activities.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Computational Modeling

The full potential of this compound is most likely to be realized through interdisciplinary research. mdpi.com

Advanced Materials: By combining synthetic chemistry with materials science, this compound could be used to develop new functional materials. For example, its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity and catalytic properties. semanticscholar.org

Drug Discovery: A collaborative approach involving medicinal chemists, biologists, and computational scientists could explore the potential of derivatives of this compound as therapeutic agents. Its rigid structure makes it an interesting scaffold for designing enzyme inhibitors or receptor ligands. preprints.orgnih.gov

Computational Materials Design: Integrating computational modeling from the outset of the research process can accelerate the discovery of new applications. chemrxiv.org For instance, high-throughput virtual screening could be used to identify promising derivatives for specific material or biological applications before their synthesis is attempted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.